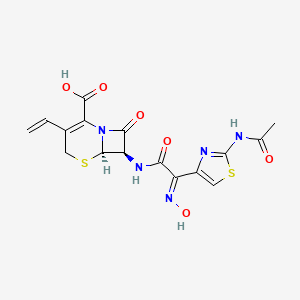
N-Acetyl Cefdinir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. Chemically, it is known as (6R,7R)-7-((Z)-2-(2-Acetamidothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used for analytical purposes, including method development and validation, quality control applications, and as a reference standard .
Preparation Methods
The synthesis of N-Acetyl Cefdinir involves several steps. One common method includes reacting 7-amino-3-vinyl-8-oxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with (Z)-2-(2-aminothiazole-4-yl)-2-acetoxyimino thioacetic acid ester in the presence of an organic base at low temperatures . The intermediate product is then subjected to hydrolysis and crystallization processes to obtain the final compound . Industrial production methods often involve low-temperature reactions to increase yield and reduce impurities .
Chemical Reactions Analysis
N-Acetyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Acetyl Cefdinir has a wide range of scientific research applications:
Chemistry: It is used for analytical method development, method validation, and quality control applications.
Medicine: This compound is used as a reference standard in the development of pharmaceutical formulations.
Industry: It is employed in the large-scale production of Cefdinir and related compounds.
Mechanism of Action
N-Acetyl Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the arrest of cell wall biosynthesis, causing the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes .
Comparison with Similar Compounds
N-Acetyl Cefdinir is unique compared to other cephalosporins due to its specific chemical structure and properties. Similar compounds include:
Cefdinir: The parent compound, used to treat bacterial infections.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Cefpodoxime: A cephalosporin with a broader spectrum of activity.
This compound stands out due to its specific applications in analytical and quality control processes, making it a valuable tool in pharmaceutical research and development .
Properties
Molecular Formula |
C16H15N5O6S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-acetamido-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15N5O6S2/c1-3-7-4-28-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27)8-5-29-16(18-8)17-6(2)22/h3,5,10,14,27H,1,4H2,2H3,(H,19,23)(H,25,26)(H,17,18,22)/b20-9+/t10-,14-/m1/s1 |
InChI Key |
DMYACLJHAMVFRC-VINNURBNSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=CS1)/C(=N\O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=NO)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















